molecular formula C22H20N4O4S2 B2797599 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533872-12-7

4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2797599
CAS No.: 533872-12-7
M. Wt: 468.55
InChI Key: UYQMLBMFMRPLCL-UHFFFAOYSA-N
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Description

The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a 1,3,4-oxadiazole core linked to a thiophen-2-yl moiety. This structure combines sulfonamide pharmacophores with heterocyclic systems, a design strategy commonly employed to enhance biological activity and selectivity .

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-2-26(15-16-7-4-3-5-8-16)32(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(30-22)19-9-6-14-31-19/h3-14H,2,15H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMLBMFMRPLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate sulfonamide chemistry with oxadiazole derivatives. The general process includes:

  • Formation of the Oxadiazole Ring : The 1,3,4-oxadiazole moiety is synthesized through cyclization reactions involving thiophene derivatives.
  • Sulfonamide Formation : The introduction of the sulfamoyl group is achieved by reacting the appropriate amine with sulfonyl chlorides.
  • Final Coupling : The final compound is obtained by coupling the benzamide derivative with the sulfonamide and oxadiazole intermediates.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to oxadiazoles. For instance, derivatives similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been investigated extensively. Compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells in vitro. For example, studies indicate that certain derivatives exhibit cytotoxic effects against prostate cancer (PC3) and liver cancer (HepG2) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

StudyCompound TypeTargetFindings
Study 1Oxadiazole DerivativeAntibacterialSignificant activity against Staphylococcus aureus with MIC values in low micromolar range .
Study 2Sulfonamide AnalogAnticancerInduced apoptosis in HepG2 cells with IC50 values indicating moderate efficacy .
Study 3Benzamide DerivativeAntimicrobialExhibited broad-spectrum activity against gram-positive and gram-negative bacteria .

Future Research Directions

Ongoing research aims to:

  • Optimize the synthesis for higher yields and purity.
  • Explore structure-activity relationships (SAR) to enhance antibacterial and anticancer properties.
  • Investigate potential side effects and toxicity profiles in vivo.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s activity is influenced by two critical regions:

  • Sulfamoyl Group : The N-benzyl-N-ethyl substitution on the sulfamoyl moiety distinguishes it from analogs like 4-(dipropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (), which has bulkier dipropyl groups. Bulkier substituents may reduce membrane permeability but enhance target binding specificity .
  • Oxadiazole-Thiophen Core: The thiophen-2-yl group at the oxadiazole 5-position is a key feature shared with compounds such as N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-238), which exhibits antibacterial activity against Neisseria gonorrhoeae . Replacing thiophen with furan (e.g., LMM11) or phenyl (e.g., LMM5) alters electronic properties and bioactivity .
Table 1: Structural Comparison of Key Analogs
Compound Name Sulfamoyl/Substituent Group Oxadiazole 5-Position Biological Activity Reference
Target Compound N-Benzyl-N-ethyl Thiophen-2-yl Not explicitly reported
4-(Dipropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Dipropyl Thiophen-2-yl Not reported
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) N-Benzyl-N-methyl 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) N-Cyclohexyl-N-ethyl Furan-2-yl Antifungal (C. albicans)
HSGN-238 (N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) Trifluoromethoxy 5-Chlorothiophen-2-yl Antibacterial (N. gonorrhoeae)
Antifungal Activity
  • LMM5 and LMM11 : These analogs inhibit C. albicans growth via thioredoxin reductase (Trr1) inhibition. LMM5 (MIC: ≤50 µg/mL) and LMM11 (MIC: ≤100 µg/mL) show comparable efficacy to fluconazole, with substituents influencing solubility and target affinity .
Enzyme Inhibition
  • Derivative 6a (N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) : Inhibits human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE) through hydrophobic interactions and hydrogen bonding, suggesting the oxadiazole-thiophen scaffold’s versatility in targeting enzymes .
Antimicrobial Activity
  • N-Substituted Oxadiazole Derivatives (6a–o) : Compounds with 4-chlorophenyl and alkyl/aryl sulfanyl groups (e.g., 6f, 6o) exhibit potent antimicrobial activity against E. coli and S. aureus with low hemolytic toxicity, highlighting the role of sulfamoyl/alkyl groups in selectivity .

Q & A

Q. How can resistance mechanisms be studied in microbial or cancer models?

  • Serial passage experiments : Expose pathogens/cells to sub-lethal doses over 20–30 generations .
  • RNA-seq : Profile transcriptional changes in resistant strains (e.g., upregulation of efflux pumps) .

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